- Method for preparation of cyproconazole, China, , ,
Cas no 94361-06-5 (Cyproconazole)
Cyproconazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- 2rs,3sr)-2-(4-chloro-phenyl)-3-cyclopropyl-1-(1h-1,2,4-triazol-1-yl
- 4-triazole-1-ethanol,alpha-(4-chlorophenyl)-alpha-(1-cyclopropylethyl)-1h-2
- alpha-(4-chlorophenyl)-alpha-(1-cyclopropylethyl)-1h-1,2,4-triazole-1-ethano
- SHANDON
- ALTO
- 2RS,3RS)-2-(4-chlorophenyl)-3-cycloproyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- Cyproconazole
- 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol
- Cyproconazol
- Cyproconazole Solution
- 1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropylethyl)-
- 2RS,3SR)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- rac-(2R,3RS)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazo
- α-(4-chlorophenyl)-α-(1-cyclopropylethyl)-1H-1,2,4-triazole-1-ethanol
- α-(4-Chlorophenyl)-α-(1-cyclopropylethyl)-1H-1,2,4-triazole-1-ethanol (ACI)
- Alto 100
- Alto 100SL
- Alto 240EC
- Atemi
- Atemi 10 Pepite
- Atemi C
- Caddy
- SAN 619F
- SN 108266
-
- MDL: MFCD01678672
- Inchi: 1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3
- InChI Key: UFNOUKDBUJZYDE-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(C(C2CC2)C)(CN2C=NC=N2)O)=CC=1
Computed Properties
- Exact Mass: 291.11400
- Monoisotopic Mass: 291.114
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.9A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Yellow or brown solid
- Density: 1.32
- Melting Point: 105-108°C
- Boiling Point: 479.1°C at 760 mmHg
- Flash Point: Fahrenheit: >212 ° f
Celsius: >100 ° c - Refractive Index: 1.6330 (estimate)
- Solubility: Soluble in acetone, ethanol, xylene, and dimethyl sulfoxide.
- PSA: 50.94000
- LogP: 2.86540
- Solubility: dissolve in water
Cyproconazole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H361-H410
- Warning Statement: P201-P264-P273-P280-P308+P313-P391
- Hazardous Material transportation number:UN3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 63-22-50/53
- Safety Instruction: S36/37-S60-S61
- RTECS:XZ4803250
-
Hazardous Material Identification:
- HazardClass:9
- Toxicity:LD50 in male and female rats (mg/kg): 1020, 1330 orally; in rats: 2000 dermally; LD50 in carp: 18.9 mg/l; in trout 7.2 mg/l; in bluegill sunfish 6.0 mg/l in water; LD50 in bobwhite quail (mg/kg): 150 orally; LD50 (8 day dietary) in bobwhite quail, mallard duck: 816, 1197 mg/kg (Gisi, 1986)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R22
Cyproconazole Customs Data
- HS CODE:2933990015
- Customs Data:
China Customs Code:
2933990015Overview:
2933990015 Benzyl chloride triazole alcohol,Penconazole ,Fluconazole, etc. [including biphenyltriazole,Myclobutanil ,Cyclopropazole alcohol,Diniconazole,tebuconazole ,Flusilazole].Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Regulatory conditions:
S.Import and Export Pesticide Registration Certificate
Summary:
2933990015 3-((1h-1,2,4-triazol-1-yl)methyl)-1-(4-chlorophenyl)-4,4-dimethylpentan-3-ol.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:20.0%
Cyproconazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-A0277-10mM*1mLinDMSO |
Cyproconazole |
94361-06-5 | 98.62% | 10mM*1mLinDMSO |
¥550 | 2022-05-18 | |
| MedChemExpress | HY-A0277-500mg |
Cyproconazole |
94361-06-5 | 98.62% | 500mg |
¥350 | 2024-04-15 | |
| MedChemExpress | HY-A0277-5g |
Cyproconazole |
94361-06-5 | 98.62% | 5g |
¥950 | 2024-04-15 | |
| ChemScence | CS-5833-500mg |
Cyproconazole |
94361-06-5 | 98.62% | 500mg |
$50.0 | 2022-04-26 | |
| ChemScence | CS-5833-5g |
Cyproconazole |
94361-06-5 | 98.62% | 5g |
$95.0 | 2022-04-26 | |
| TRC | C989070-250mg |
Cyproconazole |
94361-06-5 | 250mg |
$ 164.00 | 2023-09-08 | ||
| TRC | C989070-1g |
Cyproconazole |
94361-06-5 | 1g |
$ 334.00 | 2023-09-08 | ||
| TRC | C989070-10g |
Cyproconazole |
94361-06-5 | 10g |
$843.00 | 2023-05-18 | ||
| TRC | C989070-25g |
Cyproconazole |
94361-06-5 | 25g |
$ 1426.00 | 2023-09-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 90622-50MG |
Cyproconazole |
94361-06-5 | 50mg |
¥2084.74 | 2025-01-11 |
Cyproconazole Production Method
Production Method 1
Production Method 2
- Preparation method of cyproconazole by 1-chloro-2-(4-chlorophenyl)-3-methyl-4-penten-2-ol, China, , ,
Production Method 3
- New preparation method of cyproconazole with high yield, China, , ,
Production Method 4
1.2 Reagents: Water
- Preparation method of cyproconazole, China, , ,
Production Method 5
1.2 Solvents: N-Methyl-2-pyrrolidone ; 145 - 150 °C; 2 h, 145 - 150 °C
- An improved process for preparation of an azole fungicide (cyproconazole), World Intellectual Property Organization, , ,
Production Method 6
1.2 Solvents: Dimethylformamide ; 90 °C; 90 °C → rt
1.3 Reagents: Water ; cooled
- New synthetic method of cyproconazole, Huaxue Yanjiu Yu Yingyong, 2009, 21(9), 1351-1354
Production Method 7
1.2 Reagents: Hydrazine Solvents: Ethanol , Isopropanol , Tetrahydrofuran ; 130 °C; 6 h, 130 °C → 175 °C
- Preparation of (1H-1,2,4-triazol-1-yl)alkanols via , hydrazinylalkanol intermediates, World Intellectual Property Organization, , ,
Production Method 8
1.2 Solvents: Dimethylformamide ; 12 h, 100 °C → 120 °C
1.3 Solvents: Water ; cooled
- 1,2,4-Triazole derivatives as antifungal, antiviral and antitumor agents and their preparation, pharmaceutical and agricultural compositions and use in the treatment of fungal and viral infections and cancers, World Intellectual Property Organization, , ,
Production Method 9
1.2 Reagents: Triphenylphosphine ; 3 h, 20 - 40 °C
- Preparation of cyproconazole, China, , ,
Production Method 10
- An improved process for preparation of an azole fungicide (cyproconazole), India, , ,
Production Method 11
- Preparation of cyproconazole from 2,4'-dichloroacetophenone, China, , ,
Production Method 12
- Method for preparing triazole germicide, China, , ,
Production Method 13
1.2 Reagents: Sodium methoxide ; 0 °C; 0 °C → rt; 20 min, rt
1.3 Solvents: Acetonitrile ; rt; 7 h, rt
1.4 Reagents: Sodium methoxide Solvents: Dimethylformamide ; 0 °C; 0 °C → 100 °C; 6 h, 100 °C; 100 °C → rt
- Method for preparation of Cyproconazole from cyclopropyl methyl ketone, China, , ,
Production Method 14
1.2 Reagents: Hydrazine Solvents: Ethanol , Isopropanol , Tetrahydrofuran ; 130 °C; 6 h, 130 °C → 175 °C
- Preparation of (1H-1,2,4-triazol-1-yl)alkanols via hydrazinylalkanol intermediates, Brazil, , ,
Production Method 15
- Studies on synthesis of cyproconazole, Xiandai Nongyao, 2004, 3(4), 10-12
Production Method 16
1.2 Reagents: Magnesium , Hydrochloric acid Solvents: Water ; 15 - 30 min, rt; rt → 5 °C
1.3 Reagents: Calcium oxide ; pH 6.7 - 7.3, 5 - 10 °C; 5 - 20 °C
1.4 Reagents: Zinc , Cuprous chloride ; 40 - 50 min, 50 - 58 °C
1.5 Solvents: Carbon tetrachloride ; 1 - 1.5 h, 50 - 58 °C; 1.6 - 2.8 h, 50 - 58 °C
- Process for synthesizing cyproconazole, China, , ,
Production Method 17
- Method for preparing cyproconazole, China, , ,
Production Method 18
- Process for preparing cyproconazole, China, , ,
Production Method 19
- Azole derivatives, Federal Republic of Germany, , ,
Cyproconazole Raw materials
- 1,2-Dibromoethane
- SODIUM 1,2,4-TRIAZOLE
- 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-methyl-2-propen-1-yl)-
- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- Dibromomethane
- 1,2,4-Triazole
- Allylmagnesium Bromide (ca. 13% in Ethyl Ether, ca. 0.7mol/L)
- 1-(4-chlorophenyl)-2-(1h-1,2,4-triazole-1-yl)-ethanone
- 4-Chlorobenzonitrile
- Formamide
- 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane
- 1,2,4-triazole potassium
- Magnesium, chloro(1-cyclopropylethyl)-
- 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-cyclopropylethyl)-, hydrochloride (1:1)
Cyproconazole Preparation Products
Cyproconazole Suppliers
Cyproconazole Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on Cyproconazole
Cyproconazole (CAS No. 94361-06-5): A Comprehensive Guide to Its Properties and Applications
Cyproconazole, with the CAS No. 94361-06-5, is a systemic triazole fungicide widely recognized for its efficacy in protecting crops from fungal diseases. As a member of the triazole class, it inhibits ergosterol biosynthesis, a critical component of fungal cell membranes, making it a powerful tool in modern agriculture. Farmers and agronomists often search for terms like "Cyproconazole uses", "Cyproconazole mode of action", and "CAS 94361-06-5 applications" to understand its full potential.
The growing demand for sustainable farming practices has put Cyproconazole in the spotlight. With climate change increasing the prevalence of fungal pathogens, this compound offers a reliable solution for crops like cereals, soybeans, and fruits. Searches for "best fungicides for wheat diseases" or "how to prevent soybean rust" often lead to discussions about Cyproconazole, highlighting its relevance in contemporary agriculture.
One of the key advantages of Cyproconazole (CAS No. 94361-06-5) is its systemic activity, which allows it to be absorbed by plants and distributed throughout their tissues. This property ensures long-lasting protection, reducing the need for frequent reapplications. Users frequently inquire about "Cyproconazole residual effects" or "triazole fungicide safety", reflecting concerns about environmental and human health impacts.
In addition to its agricultural uses, Cyproconazole is also studied for its potential in non-crop applications, such as turf management and ornamental plant protection. Queries like "fungicides for golf course maintenance" or "disease control in ornamental plants" often reference this compound, demonstrating its versatility. Researchers continue to explore its efficacy against emerging fungal strains, ensuring it remains a valuable tool in integrated pest management (IPM) programs.
As regulatory standards evolve, understanding the proper use of Cyproconazole becomes increasingly important. Topics such as "fungicide resistance management" and "sustainable pesticide application" are frequently linked to this compound, emphasizing the need for responsible usage. By adhering to recommended guidelines, farmers can maximize the benefits of Cyproconazole (CAS 94361-06-5) while minimizing risks to ecosystems.
In conclusion, Cyproconazole stands as a cornerstone in modern fungicide applications, offering robust protection against a wide range of fungal diseases. Its systemic action, combined with its adaptability to various crops and environments, makes it a preferred choice for growers worldwide. Whether addressing queries like "how does Cyproconazole work?" or "CAS 94361-06-5 safety data", this compound continues to play a pivotal role in ensuring food security and agricultural productivity.
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